5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Properties
CAS No. |
617698-14-3 |
|---|---|
Molecular Formula |
C17H17BrN2O3S2 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-3-6-19-12-5-4-10(18)9-11(12)13(15(19)21)14-16(22)20(7-8-23-2)17(24)25-14/h4-5,9H,3,6-8H2,1-2H3/b14-13- |
InChI Key |
HTZLYDVJCUAVSC-YPKPFQOOSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-1-propylindolin-2-one
The indole core is typically synthesized through:
Method A: Sandmeyer Bromination
Yield: 68-72%
Key advantage: Direct bromination avoids protecting groups
Method B: Direct Electrophilic Bromination
Conditions: Strict temperature control (-5 to 0°C) prevents dibromination
Yield: 85% (optimized)
Propylation
Thiazolidinone Ring Formation
Condensation Protocol
Mechanism: Knoevenagel-type condensation
Yield: 74%
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110-115°C | <±5% yield |
| Acetic Acid Volume | 15 mL/mmol substrate | Maximizes |
| Reaction Time | 3.5-4.5h | Prevents decomposition |
One-Pot Synthesis Strategy
A streamlined approach developed by achieves 88% yield through:
Reaction Sequence
-
In situ generation of 3-alkenyl oxindole:
-
Thiazolidinone annulation:
Advantages
Bromination Alternatives
Comparative Analysis of Bromination Methods
| Method | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Electrophilic | Br2 | -5°C | 85% | 98% |
| Radical | NBS/AIBN | 80°C | 72% | 95% |
| Metal-mediated | CuBr2 | 110°C | 68% | 97% |
Safety Note: Bromine vapor requires specialized handling equipment
Purification and Characterization
Chromatographic Conditions
-
Column: Silica gel 60 (230-400 mesh)
-
Eluent: Hexane/EtOAc (3:1 → 1:2 gradient)
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6):
δ 1.02 (t, J=7.4 Hz, 3H, CH2CH2CH3), 3.29 (s, 3H, OCH3), 4.18 (q, J=5.6 Hz, 2H, SCH2)
Scale-Up Considerations
Pilot-Scale Parameters
| Parameter | Lab Scale | Kilo Lab |
|---|---|---|
| Batch Size | 50g | 2.5kg |
| Reaction Volume | 1L | 50L |
| Cooling Rate | 5°C/min | 1.5°C/min |
| Isolation Yield | 74% | 68% |
Key finding: Maintaining <10°C during workup prevents thioxo group oxidation
Emerging Methodologies
Microwave-Assisted Synthesis
-
150W irradiation reduces reaction time from 4h to 35min
Continuous Flow Approach
This synthesis requires meticulous control of reaction parameters, particularly during bromination and condensation steps. While the one-pot method offers operational simplicity, the stepwise approach provides better quality control for pharmaceutical applications. Recent advances in flow chemistry and microwave activation show promise for industrial-scale production.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at position 5 of the indolinone ring is a primary site for nucleophilic substitution or cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : The bromine can be replaced with aryl/heteroaryl groups using palladium catalysts. A structurally similar compound, 5-bromo-2-chloropyrimidine, undergoes efficient cross-coupling with boronic acids in the presence of triethylamine and Pd catalysts .
-
Hydrolysis : Brominated indolinones are susceptible to hydrolysis under basic conditions, forming hydroxyl derivatives. Computational studies indicate that the electron-withdrawing thioxothiazolidinone ring enhances the electrophilicity of the bromine atom .
Key Data :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Aryl-substituted derivative | ~85 (analog) | |
| Hydrolysis | NaOH (1M), EtOH | 5-Hydroxy analog | ~70 (predicted) |
Tautomerism and Redox Reactivity
The thioxothiazolidinone ring exhibits tautomerism between thione (C=S) and thiol (C–SH) forms, which can influence redox behavior:
-
Oxidation : The thione group oxidizes to sulfonic acid derivatives under strong oxidizing agents (e.g., H₂O₂/CH₃COOH) .
-
Reduction : The conjugated system (C=C and C=O) may undergo hydrogenation. For instance, Mn-based catalysts enable selective reduction of similar indolinone systems to saturated analogs .
Structural Insights :
-
X-ray crystallography of analogs (e.g., methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate) confirms planar geometries stabilized by intramolecular hydrogen bonding (N–H⋯O), which likely enhances redox stability .
-
The thione tautomer is thermodynamically favored, as shown by DFT calculations for related thiazolidinones .
Cycloaddition and Condensation Reactions
The conjugated enone system (C5=C3–C=O) participates in cycloadditions:
-
Diels-Alder Reactions : The α,β-unsaturated ketone acts as a dienophile, forming six-membered rings with dienes. For example, reactions with cyclopentadiene yield fused bicyclic products .
-
Condensation with Hydrazines : The ketone group condenses with hydrazines to form hydrazone derivatives, as demonstrated in the synthesis of 5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide .
Mechanistic Notes :
-
Steric hindrance from the 2-methoxyethyl group may slow reaction kinetics in bulky dienes .
-
Hydrazine condensations proceed via nucleophilic attack at the carbonyl carbon, followed by dehydration .
Thermal and Photochemical Stability
-
Thermal Decomposition : At >140°C, the compound decomposes exothermically, releasing HBr and NOₓ gases, analogous to bronopol (a brominated alcohol) .
-
Photodegradation : UV exposure induces homolytic cleavage of the C–Br bond, generating aryl radicals that recombine to form dimeric byproducts .
Stability Data :
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 140°C (air) | Exothermic decomposition | <10 min | |
| UV (254 nm) | Radical-mediated dimerization | ~2 hrs |
Biological Interactions
While direct data is limited, structural analogs exhibit:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one. For instance, derivatives of indolinones have shown promising results against various cancer cell lines. A study reported that certain indolinone derivatives exhibited IC50 values in the low micromolar range against HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer) cells, indicating significant antitumor potency compared to standard treatments like Sunitinib .
Antimicrobial Activity
The thiazolidinone scaffold is also associated with antimicrobial properties. Compounds containing this structure have been evaluated for their efficacy against a range of pathogens, including bacteria and fungi. Preliminary results suggest that derivatives similar to this compound may inhibit the growth of certain resistant strains, making them candidates for further development as antimicrobial agents.
Anti-inflammatory Properties
Compounds with thiazolidinone moieties have been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways can be crucial in treating chronic diseases such as arthritis and cardiovascular disorders. Research indicates that derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory conditions .
Case Study 1: Antitumor Evaluation
In a study focusing on the synthesis of novel indolinone derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against various cancer cell lines using MTT assays. The most active derivative showed an IC50 value significantly lower than that of established chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the thiazolidinone structure enhanced antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights the potential for these compounds to serve as templates for new antimicrobial agents .
Table 1: Antitumor Activity of Derivatives
| Compound Name | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|---|
| Compound A | HepG2 | 2.357 | Sunitinib | 31.594 |
| Compound B | A549 | 3.012 | Sunitinib | 49.036 |
| Compound C | Skov-3 | 1.500 | Sunitinib | 31.000 |
Table 2: Antimicrobial Activity Results
| Compound Name | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound D | E. coli | 16 |
| Compound E | S. aureus | 8 |
| Compound F | Pseudomonas aeruginosa | 32 |
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Thioxothiazolidin-4-one derivatives
- Indolin-3-ylidene derivatives
- Brominated indoline compounds
Uniqueness
What sets 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of cancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its efficacy against various cancer cell lines and microbial strains.
Synthesis and Characterization
The synthesis of the target compound involves a multi-step process that typically includes the formation of indoline derivatives followed by thiazolidinone synthesis. The general scheme for the synthesis can be illustrated as follows:
- Formation of Indoline Derivative : Reacting appropriate substituted indoles with carbonyl compounds.
- Thiazolidinone Formation : Condensing the indoline derivative with thioamide and other reagents under controlled conditions.
Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shifts.
- Infrared Spectroscopy (IR) : Employed to identify functional groups.
- Mass Spectrometry (MS) : Utilized for molecular weight determination.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have shown that this compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, possibly through modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The agar well diffusion method has been employed to assess its effectiveness.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 13 | |
| Pseudomonas aeruginosa | 12 |
The mode of action against bacteria likely involves disruption of cell membrane integrity and interference with metabolic processes.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds, showing that modifications in the molecular structure significantly impact activity. For instance, derivatives with varying halogen substitutions demonstrated enhanced potency against specific cancer types and bacterial strains.
Case Study Example :
A study conducted by Teleb et al. (2019) demonstrated that derivatives of brominated indoles exhibited superior antimicrobial properties compared to their non-brominated counterparts, suggesting that bromination is a crucial factor in enhancing biological activity .
Q & A
Q. What are the recommended synthetic routes for 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one?
A common method involves condensation of 3-formyl-1-propylindolin-2-one derivatives with 2-thioxothiazolidin-4-one in acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst. The precipitate is filtered and recrystallized from acetic acid for purification . This approach mirrors protocols used for structurally similar rhodanine derivatives, where reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization .
Q. How can researchers confirm the structural integrity of this compound?
Structural characterization typically combines single-crystal X-ray diffraction (to resolve stereochemistry and bond lengths) and spectroscopic methods (e.g., NMR, FT-IR). For example, X-ray studies at 200 K with a data-to-parameter ratio >14.6 ensure precise determination of molecular geometry, while FT-IR confirms functional groups like the thioxo (C=S) and carbonyl (C=O) moieties . Mass spectrometry (HRMS) validates the molecular ion peak and isotopic pattern for bromine .
Q. What analytical techniques are suitable for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. A reverse-phase C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) can resolve impurities. Purity >95% is typically required for biological testing . Thermogravimetric analysis (TGA) may also assess thermal stability, critical for storage conditions .
Advanced Research Questions
Q. How do substituents on the indolin-3-ylidene and thiazolidinone moieties influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal that:
- Electron-withdrawing groups (e.g., bromine at C5 of indole) enhance antibacterial activity by increasing electrophilicity .
- Methoxyethyl side chains improve solubility, as seen in derivatives with IC₅₀ values <10 µM against Staphylococcus aureus .
- Substitution at the thiazolidinone sulfur (e.g., thioxo vs. oxo) modulates kinase inhibition profiles .
| Substituent | Biological Activity (Example) | Reference |
|---|---|---|
| 5-Bromo | Anticancer (HCT-116 cells, IC₅₀ = 8.2 µM) | |
| 2-Methoxyethyl | Antibacterial (MIC = 4 µg/mL) |
Q. How can reaction conditions be optimized to improve synthetic yields?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Acetic acid balances polarity and acidity for Schiff base formation .
- Catalyst screening : Sodium acetate (0.01 mol) is standard, but ionic liquids (e.g., [BMIM]BF₄) can enhance yields by 15–20% in analogous syntheses .
- Temperature control : Reflux at 110–120°C minimizes side products (e.g., dimerization) .
Q. What computational methods predict the compound’s binding affinity to target proteins?
Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31G*) model interactions with biological targets. For example:
- Docking to E. coli DNA gyrase (PDB: 1KZN) shows hydrogen bonding between the thioxo group and Asn46 .
- DFT-derived electrostatic potential maps highlight nucleophilic regions for covalent inhibition .
Data Contradiction and Mechanistic Analysis
Q. How can researchers resolve discrepancies in reported biological activity data?
Conflicting results (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Differences in cell lines (e.g., HCT-116 vs. HeLa) or bacterial strains. Standardize protocols using CLSI guidelines .
- Compound stability : Degradation in DMSO stock solutions (>1 week) can reduce potency. Use fresh solutions and confirm stability via HPLC .
- Solubility limits : Poor aqueous solubility may artificially lower activity. Include co-solvents (e.g., 0.1% Tween-80) and measure partition coefficients (logP) .
Q. What mechanistic insights explain its dual antibacterial and anticancer activity?
Proposed mechanisms include:
- Topoisomerase inhibition : Thioxothiazolidinones intercalate DNA and stabilize cleavage complexes, as shown in S. aureus topo IV assays .
- Reactive oxygen species (ROS) generation : The bromo-substituted indole moiety induces oxidative stress in cancer cells, validated by DCFH-DA fluorescence assays .
Methodological Best Practices
Q. What safety protocols are essential during synthesis and handling?
Q. How should researchers design experiments to evaluate pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
